molecular formula C10H14FNO2 B13049027 (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13049027
M. Wt: 199.22 g/mol
InChI Key: XXJWLDYIGQOURH-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde and ®-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluoro-2-methoxybenzaldehyde with ®-1-phenylethylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m0/s1

InChI Key

XXJWLDYIGQOURH-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=CC=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)OC)N)O

Origin of Product

United States

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